molecular formula C10H20ClNO2 B2705394 2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride CAS No. 1864053-94-0

2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride

Cat. No.: B2705394
CAS No.: 1864053-94-0
M. Wt: 221.73
InChI Key: ZAQZGNBFIKVJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride is a cyclohexane-based organic compound featuring an acetic acid backbone, a cyclohexyl ring substituted with a 2-aminoethyl group, and a hydrochloride salt. Gabapentin, a γ-aminobutyric acid (GABA) analog, is widely used to treat neuropathic pain and seizures by modulating voltage-gated calcium channels . The substitution of the aminomethyl group in gabapentin with a 2-aminoethyl group in the target compound may alter its pharmacokinetic or pharmacodynamic properties, such as solubility, bioavailability, or receptor binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(2-aminoethyl)cyclohexyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h1-8,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQZGNBFIKVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864053-94-0
Record name 2-[1-(2-aminoethyl)cyclohexyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride typically involves the reaction of cyclohexylacetic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

StepDescription
1Starting materials are reacted to form intermediates.
2Key reactions include oxidation using potassium permanganate and reduction with lithium aluminum hydride.
3Final purification steps yield the hydrochloride salt form of the compound.

Pharmaceutical Applications

The primary focus of research on 2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride is its therapeutic potential. Studies have shown that it interacts with various enzymes and receptors, which may lead to significant pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Neuropharmacology : As a GABA antagonist, it may help in modulating neurotransmitter levels, potentially aiding in the treatment of epilepsy and other neurological disorders .
  • Cell Culture Applications : It can serve as a non-ionic organic buffering agent in cell cultures, maintaining pH stability during experiments.

Case Studies

Several studies have documented the applications of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in neurodegenerative disease therapies.
  • Analgesic Properties : Research indicated that the compound may reduce pain sensitivity in animal models, supporting its use as an analgesic agent.
  • In Vitro Evaluations : In vitro studies have shown that the compound effectively inhibits specific enzyme activities linked to inflammatory processes, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications References
2-[1-(2-Aminoethyl)cyclohexyl]acetic acid HCl C₁₀H₁₉ClN₂O₂ (inferred) ~234.7 (calculated) Cyclohexyl ring, 2-aminoethyl substituent, acetic acid, HCl salt Neurological disorders (inferred)
Gabapentin HCl C₉H₁₇NO₂·HCl 207.70 Cyclohexyl ring, aminomethyl substituent, acetic acid, HCl salt Neuropathic pain, epilepsy
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₅ClNO₂ 192.67 Cyclohexyl ring, amino group at C4 (trans configuration), acetic acid, HCl salt Drug intermediates, peptide synthesis
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₇H₁₄ClNO₂ 179.65 Cyclobutyl ring (smaller ring), aminomethyl substituent, acetic acid, HCl salt Synthetic intermediates, CNS drug candidates
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclohexyl ring, aminomethyl substituent, acetamide (vs. acetic acid), HCl salt Bioactive scaffolds, receptor modulation
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl C₁₁H₂₂ClNO₂ 235.75 Cyclohexyl ring, methylamino substituent, ethyl ester (vs. acid), HCl salt Prodrug development, metabolic stability

Key Findings from Structural Comparisons:

Ring Size and Conformational Effects: Cyclohexyl rings (as in gabapentin and the target compound) confer greater conformational flexibility compared to cyclobutyl analogs (e.g., 2-[1-(aminomethyl)cyclobutyl]acetic acid HCl), which may enhance binding to hydrophobic pockets in target proteins .

Ethyl ester derivatives (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl) may act as prodrugs, improving oral bioavailability by masking the carboxylic acid group .

Aminoalkyl Substituent Variations: The 2-aminoethyl group in the target compound introduces an additional methylene spacer compared to gabapentin’s aminomethyl group. This could alter interactions with cationic binding sites in ion channels or transporters .

Pharmacological Implications :

  • Gabapentin’s clinical success underscores the importance of the cyclohexyl-acetic acid scaffold. Structural analogs with modified substituents (e.g., cyclobutyl rings or ester groups) may offer tailored pharmacokinetic profiles or reduced side effects .

Biological Activity

2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride, commonly known as a derivative of gabapentin, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H18_{18}ClN1_{1}O2_{2}
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 1864053-94-0

The compound features a cyclohexyl ring substituted with an aminoethyl group and an acetic acid moiety, which contributes to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is known to modulate neurotransmitter release, particularly by enhancing GABAergic activity. The following mechanisms have been proposed:

  • GABA Receptor Modulation : The compound acts as a GABA antagonist, which may help in conditions characterized by excitatory neurotransmission.
  • Calcium Channel Inhibition : It inhibits certain voltage-gated calcium channels, reducing neurotransmitter release and neuronal excitability.

Antinociceptive Effects

Research has shown that this compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been demonstrated to effectively reduce pain responses in various pain models, including neuropathic and inflammatory pain.

StudyModelDose (mg/kg)Result
ANeuropathic Pain30Significant reduction in pain behavior
BInflammatory Pain50Decreased inflammation markers

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In preclinical studies, it has shown efficacy in reducing seizure frequency and intensity in models of epilepsy.

StudyModelDose (mg/kg)Result
CPTZ-Induced Seizures20Reduced seizure duration by 40%
DKindling Model25Prevented seizure progression

Neuroprotective Effects

Recent studies indicate potential neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Oxidative Stress Reduction : The compound has been shown to decrease reactive oxygen species (ROS) levels in neuronal cell cultures.
  • Inflammation Modulation : It reduces the expression of pro-inflammatory cytokines in microglial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuropathic Pain Relief :
    • Patient Profile : A 45-year-old male with chronic neuropathic pain.
    • Treatment : Administered 30 mg/day for four weeks.
    • Outcome : Significant improvement in pain scores and quality of life.
  • Case Study on Epilepsy Management :
    • Patient Profile : A 30-year-old female with refractory epilepsy.
    • Treatment : Added to existing antiepileptic regimen at 20 mg/day.
    • Outcome : Reduction in seizure frequency by 50% over three months.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride with high purity?

  • Methodology : Use a multi-step approach involving cyclohexane ring functionalization followed by aminoethyl group introduction. Protect the amine group during synthesis (e.g., with tert-butoxycarbonyl (Boc)) to prevent side reactions. Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) and finalize with recrystallization in ethanol/water .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and NMR (D2O solvent to suppress amine proton exchange).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve the cyclohexane chair conformation and hydrochloride salt formation, as demonstrated in related cyclohexyl-acetic acid derivatives .
  • FT-IR spectroscopy : Identify characteristic peaks (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹, amine N-H bend at 1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M-Cl]⁺ adducts .

Q. What are the optimal storage conditions to ensure compound stability?

  • Guidelines : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Monitor degradation via periodic NMR or TLC (silica gel, ninhydrin staining for amine detection) .

Advanced Research Questions

Q. How can computational modeling enhance reaction design for derivatives of this compound?

  • Approach : Use density functional theory (DFT) to predict reaction pathways (e.g., substitution at the aminoethyl group). Pair with ICReDD’s reaction path search methods to optimize conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Troubleshooting Steps :

Repeat experiments under controlled humidity/temperature to rule out environmental effects.

Use complementary techniques : For example, X-ray crystallography can clarify ambiguous proton environments inferred from NMR .

Dynamic NMR analysis : Probe conformational flexibility of the cyclohexyl ring at elevated temperatures to explain unexpected splitting patterns .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

  • Methods :

  • Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during cyclohexane ring formation.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocenter formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How can decomposition pathways under acidic/basic conditions be systematically studied?

  • Experimental Design :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed cyclohexyl-acetic acid or ethylenediamine derivatives) .
  • Mechanistic insight : Use isotopic labeling (²H/¹³C) to track bond cleavage sites .

Data Analysis and Interpretation

Q. How to interpret conflicting solubility data across different solvent systems?

  • Systematic Approach :

Phase diagrams : Map solubility vs. temperature in polar (water, methanol) and nonpolar (hexane) solvents.

Hansen solubility parameters : Corrogate experimental results with theoretical polarity/dispersion values .

Molecular dynamics simulations : Model solvent-solute interactions to explain anomalies .

Q. What statistical methods are suitable for analyzing dose-response data in biological studies?

  • Recommendations :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare efficacy across derivatives, adjusting for multiple comparisons (Bonferroni correction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.